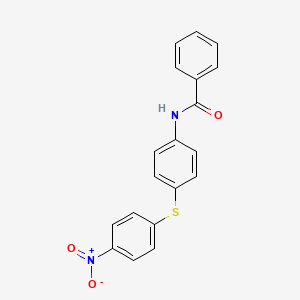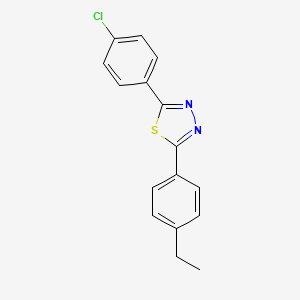![molecular formula C25H34N2 B11709584 2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole](/img/structure/B11709584.png)
2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methylphenyl undecyl bromide.
Nucleophilic Substitution: The bromide is then reacted with 1H-benzimidazole under basic conditions to form the desired product.
Purification: The crude product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Various substituted benzimidazole derivatives.
科学的研究の応用
2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial agent.
Medicine: Investigated for its anticancer properties.
Industry: Utilized in the development of new materials and coatings.
作用機序
The mechanism of action of 2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, disrupting their normal function. This interaction can lead to the inhibition of cell growth in cancer cells or the destruction of bacterial cell walls.
類似化合物との比較
Similar Compounds
- 2-[11-(4-chlorophenyl)undecyl]-1H-benzimidazole
- 2-[11-(4-fluorophenyl)undecyl]-1H-benzimidazole
- 2-[11-(4-nitrophenyl)undecyl]-1H-benzimidazole
Uniqueness
2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity, making it more effective in penetrating cell membranes.
特性
分子式 |
C25H34N2 |
|---|---|
分子量 |
362.5 g/mol |
IUPAC名 |
2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole |
InChI |
InChI=1S/C25H34N2/c1-21-17-19-22(20-18-21)13-9-7-5-3-2-4-6-8-10-16-25-26-23-14-11-12-15-24(23)27-25/h11-12,14-15,17-20H,2-10,13,16H2,1H3,(H,26,27) |
InChIキー |
LGSJFUPWBADYCF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CCCCCCCCCCCC2=NC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(E)-(4-butoxyphenyl)methylidene]-3,5-dimethyl-1H-indole-2-carbohydrazide](/img/structure/B11709518.png)

![3,5-dibromo-N-{4-[(4-bromonaphthalen-1-yl)oxy]-3-chlorophenyl}-2-hydroxybenzamide](/img/structure/B11709556.png)
![2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B11709562.png)
![2-{(3Z)-3-[(2E)-2-(3-bromobenzylidene)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11709563.png)
![2-[(Z)-(4-bromobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone](/img/structure/B11709566.png)


![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11709590.png)

![[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B11709599.png)
![1-(Cyclohexylamino)-4-[(4-phenoxyphenyl)amino]anthracene-9,10-dione](/img/structure/B11709600.png)
